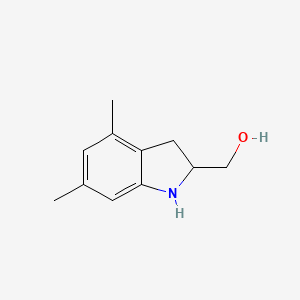
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a 2,3-dihydroindole moiety with two methyl groups at positions 4 and 6, and a methanol group attached to the 2-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted indole derivatives.
Applications De Recherche Scientifique
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell biology and biochemistry due to its structural similarity to natural indole compounds.
Medicine: Indole derivatives, including this compound, have shown potential in the development of pharmaceuticals for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
647009-29-8 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3 |
Clé InChI |
MYYYYZFTTOYJTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CC(NC2=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
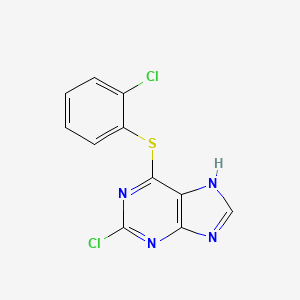
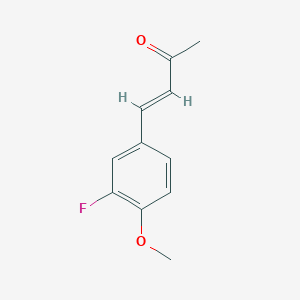
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
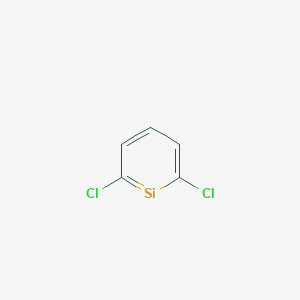
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)

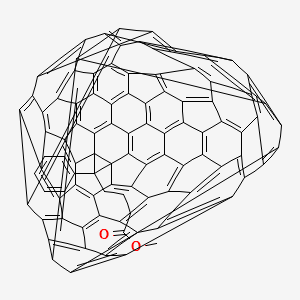
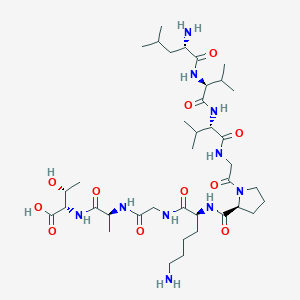
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)

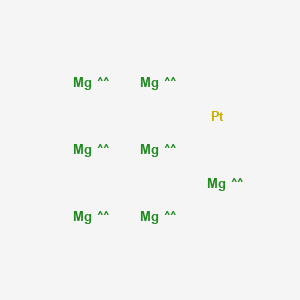
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
